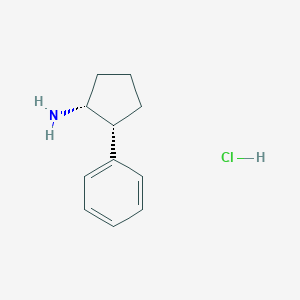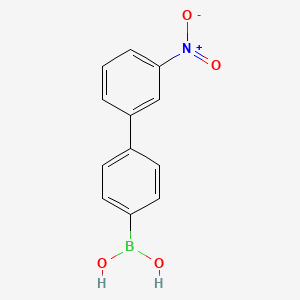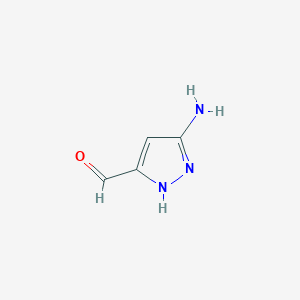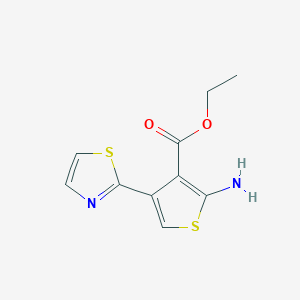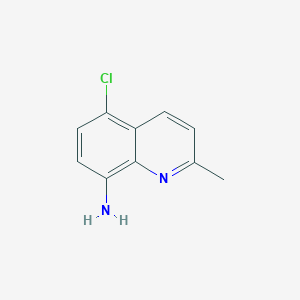
5-Chloro-2-methylquinolin-8-amine
Vue d'ensemble
Description
5-Chloro-2-methylquinolin-8-amine is a chemical compound with the molecular formula C10H9ClN2 and a molecular weight of 192.64 . It is used in various applications including research .
Synthesis Analysis
The synthesis of quinolin-8-amines, which are isomerically related to this compound, involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Molecular Structure Analysis
The molecular structure of this compound is characterized by a nitrogen-containing bicyclic framework . The structure is determined by the species density and the natural length between nodes is defined according to reaction rates .Chemical Reactions Analysis
The chemical reactions involving this compound are complex, involving a multitude of species . The reactions can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Chemical Synthesis and Regioselectivity : 5-Chloro-2-methylquinolin-8-amine is utilized in the chemical synthesis of various compounds. For instance, it is involved in the amination of nitroisoquinolines, a process controlled by the interaction of frontal molecular orbitals of the reagents, indicating its importance in regioselective synthetic processes (Woźniak & Nowak, 1994).
Synthesis of Antidepressant and Antifungal Agents : Research has demonstrated the synthesis of novel compounds from this compound derivatives, showing significant antidepressant activity and antifungal properties, indicating its potential in pharmaceutical applications (Kumar et al., 2011).
In Vitro Antimicrobial Activity : Compounds derived from this compound have been evaluated for their in vitro antimicrobial activity, particularly against various fungal strains, showcasing its utility in developing antimicrobial agents (Kumar et al., 2011).
Analytical and Sensing Applications
Development of Luminescent Probes : The compound plays a role in the development of luminescent probes for metal ion detection. For example, studies have explored its use in detecting and measuring concentrations of specific metal ions like cadmium, illustrating its application in environmental monitoring and analytical chemistry (Prodi et al., 2001).
Chemosensor Applications : Research includes the characterization of this compound derivatives as chemosensors for metal ions, highlighting its significance in the development of sensitive detection methods for various applications, including environmental and food safety monitoring (Prodi et al., 2001).
Pharmaceutical and Biological Research
Antibacterial Properties : Derivatives of this compound have been synthesized and tested for their antibacterial properties, showing potential as a basis for developing new antibacterial drugs (Al-Hiari et al., 2007).
Novel Antibacterial Agents : Research has led to the synthesis of new quinolone antibacterial agents using this compound, indicating its utility in creating effective treatments for bacterial infections (Hong et al., 1997).
Propriétés
IUPAC Name |
5-chloro-2-methylquinolin-8-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-2-3-7-8(11)4-5-9(12)10(7)13-6/h2-5H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTNMGJECQXVDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)methyl)benzonitrile](/img/structure/B3204065.png)
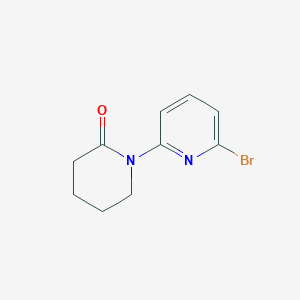


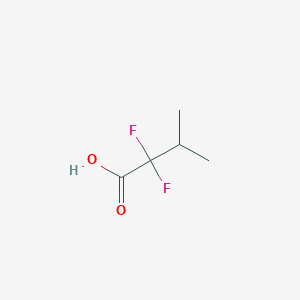
![1-[5-(methoxymethyl)-1H-pyrazol-3-yl]-N-methylmethanamine](/img/structure/B3204086.png)

